4-Fluoro-2,3-dihydro-1H-inden-5-ol
Description
Contextualization of Indane Derivatives in Advanced Synthetic Strategies
Indane derivatives are versatile building blocks in the synthesis of a wide variety of complex molecules. mdpi.comnih.gov Their rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is a crucial aspect in the design of pharmacologically active compounds and functional materials. eburon-organics.com The indane skeleton is found in numerous natural products and has been incorporated into a range of pharmaceuticals. researchgate.netresearchgate.net
Advanced synthetic strategies often utilize indane derivatives as key intermediates. researchgate.net These strategies include multi-component reactions, transition metal-catalyzed cross-coupling reactions, and asymmetric catalysis to construct intricate molecular architectures. The ability to selectively functionalize different positions on the indane core allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. researchgate.net
The Role of Fluorination in Modifying Chemical Properties and Reactivity of Alicyclic Systems
The introduction of fluorine into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. tandfonline.com Fluorine is the most electronegative element, and its presence can significantly impact a molecule's acidity, basicity, lipophilicity, and metabolic stability. tandfonline.comnih.gov In alicyclic systems like the cyclopentane (B165970) ring of indane, fluorination can influence the ring's conformation and stereoelectronic properties. researchgate.net
Specifically, the carbon-fluorine bond is highly polarized and can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can be critical for molecular recognition and binding affinity to biological targets. nih.govresearchgate.net Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. mdpi.com The strategic placement of fluorine atoms can therefore be a powerful tool for fine-tuning the properties of a molecule to achieve a desired effect. tandfonline.com
Historical Development and Significance of 4-Fluoro-2,3-dihydro-1H-inden-5-ol in Academic Synthesis
While a detailed historical account of the first synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and indane chemistry. The synthesis of such a molecule would likely have been driven by the need for novel building blocks in medicinal chemistry research.
The significance of this compound in academic synthesis lies in its potential as a precursor to more complex molecules. The hydroxyl group can be readily converted into other functional groups, and the fluorine atom provides a unique handle for modifying the electronic properties of the aromatic ring. Synthetic routes to this and similar compounds often involve multi-step sequences starting from commercially available materials. For instance, the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline (B146951) and proceeds through bromination, ring closure, and deprotection steps. google.com Such synthetic strategies highlight the modular approach often employed in the construction of functionalized aromatic systems.
Interactive Data Tables
Below are interactive tables summarizing key properties of this compound and its synthetic precursors.
Table 1: Physicochemical Properties of 4-Fluoro-2,3-dihydro-1H-inden-1-ol
| Property | Value |
| Molecular Weight | 152.17 g/mol cymitquimica.com |
| InChIKey | ORUNCRYHQOWNDO-UHFFFAOYNA-N cymitquimica.com |
| Appearance | Not specified |
| Solubility | Not specified |
Table 2: Properties of a Related Precursor, 4-Fluoro-1H-indole-2,3-dione
| Property | Value |
| Molecular Weight | 165.12 g/mol sigmaaldrich.com |
| Empirical Formula | C8H4FNO2 sigmaaldrich.com |
| Form | Solid sigmaaldrich.com |
| InChIKey | VUPIFURSDLGPMH-UHFFFAOYSA-N sigmaaldrich.com |
Table 3: Properties of a Related Precursor, 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
| Property | Value |
| Molecular Weight | 184.59 g/mol nih.gov |
| Molecular Formula | C9H6ClFO nih.gov |
| IUPAC Name | 5-chloro-4-fluoro-2,3-dihydroinden-1-one nih.gov |
| InChIKey | VRURYMJQFZRENG-UHFFFAOYSA-N nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9FO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 |
InChI Key |
QYGRIEYKPXIMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 Fluoro 2,3 Dihydro 1h Inden 5 Ol
Precursor Synthesis and Building Block Chemistry for Fluoro-Substituted Indanes
The successful synthesis of 4-Fluoro-2,3-dihydro-1H-inden-5-ol is critically dependent on the availability of appropriately substituted precursors. The primary challenge lies in the controlled placement of the fluoro and hydroxyl (or a protected equivalent) groups at the C4 and C5 positions of the indane core, respectively.
Preparation of Key Intermediates Bearing Fluoro and Hydroxyl Functionalities
A logical precursor to the target indanol is 4-fluoro-5-hydroxy-1-indanone. The synthesis of this key intermediate is not explicitly detailed in the literature, but can be approached through several hypothetical routes.
One plausible strategy begins with a suitably substituted phenylpropanoic acid. For instance, the synthesis could commence with 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This starting material, while not commercially ubiquitous, can be prepared through multi-step sequences involving Suzuki-Miyaura coupling to construct the substituted phenyl ring followed by elaboration of the propanoic acid side chain . The subsequent intramolecular Friedel-Crafts acylation of this acid would yield 4-fluoro-5-methoxy-1-indanone. The final step in preparing the key indanone precursor would be the demethylation of the methoxy (B1213986) group to reveal the desired hydroxyl functionality.
An alternative approach could involve the direct fluorination of a pre-existing hydroxy-indanone derivative. For example, electrophilic fluorination of 5-hydroxy-1-indanone, which can be synthesized from 3-chloropropionyl chloride and 2,6-dibromophenol (B46663) followed by debromination, presents a potential, albeit challenging, route beilstein-journals.orgnih.gov. The directing effects of the carbonyl and hydroxyl groups would need to be carefully considered to achieve the desired regioselectivity for the fluorine atom at the C4 position.
A summary of potential precursors and their synthetic access is presented in Table 1.
Table 1: Potential Precursors for 4-Fluoro-5-hydroxy-1-indanone and their Synthetic Origin
| Precursor Compound | Plausible Synthetic Route | Key Reactions |
| 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | Suzuki-Miyaura coupling of a brominated fluorobenzene (B45895) with a methoxyphenylboronic acid, followed by side-chain elaboration. | Suzuki-Miyaura coupling, Grignard reaction, malonic ester synthesis |
| 5-Hydroxy-1-indanone | Reaction of 3-chloropropionyl chloride with 2,6-dibromophenol, followed by Friedel-Crafts cyclization and debromination. beilstein-journals.orgnih.gov | Friedel-Crafts acylation, intramolecular alkylation, debromination |
Regioselective Functionalization Strategies for Indane Scaffolds
Achieving the specific 4-fluoro-5-hydroxy substitution pattern on the indane scaffold necessitates precise regiocontrol during aromatic functionalization.
In the context of building the molecule from a phenylpropanoic acid precursor, the regioselectivity is largely determined by the substitution pattern of the starting aromatic ring. For instance, starting with 3-fluoro-4-methoxytoluene, which can be elaborated to 3-(3-fluoro-4-methoxyphenyl)propanoic acid, ensures the correct relative positioning of the future fluoro and hydroxyl groups. The subsequent intramolecular Friedel-Crafts acylation is directed by the activating methoxy group to the ortho position, leading to the desired 4-fluoro-5-methoxy-1-indanone.
Alternatively, if one were to start with a pre-formed indanone, such as 5-hydroxy-1-indanone, regioselective fluorination would be the critical step. Electrophilic fluorinating agents would likely be directed to the positions most activated by the hydroxyl group. The ortho-position (C4) is a potential site for fluorination, but competitive reaction at other activated positions could lead to a mixture of products, necessitating careful optimization of reaction conditions and potentially the use of protecting groups.
Comprehensive Analysis of Established Synthetic Pathways for this compound
Once the key intermediate, 4-fluoro-5-hydroxy-1-indanone, is obtained, the final step is the reduction of the ketone to the corresponding alcohol.
Multi-Step Reaction Sequences and Convergent/Divergent Syntheses
A likely linear sequence for the synthesis is outlined below:
Preparation of 3-(3-fluoro-4-methoxyphenyl)propanoic acid: This would involve several steps, potentially starting from simpler fluorinated and methoxylated aromatic compounds.
Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid derivative to form 4-fluoro-5-methoxy-1-indanone.
Demethylation: Cleavage of the methyl ether to yield 4-fluoro-5-hydroxy-1-indanone.
Reduction of the Ketone: Conversion of the indanone to the final product, this compound.
This proposed pathway is based on well-established organic transformations, ensuring its feasibility.
Catalytic Systems and Ligand Design in this compound Synthesis
The reduction of the ketone in 4-fluoro-5-hydroxy-1-indanone to the corresponding alcohol can be achieved using a variety of catalytic and non-catalytic methods.
Table 2: Potential Reduction Methods for 4-Fluoro-5-hydroxy-1-indanone
| Reagent/Catalyst | Conditions | Outcome |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | Racemic this compound |
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Racemic this compound |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized hydrogen, various solvents | Racemic this compound |
| Chiral reducing agents (e.g., CBS catalyst) | Borane source (e.g., BH₃·THF) | Enantioselective reduction to a specific stereoisomer |
For a non-stereoselective synthesis, simple reducing agents like sodium borohydride would be effective and economical. For stereoselective reductions, more sophisticated catalytic systems would be necessary.
Stereoselective Synthesis Considerations for Indane Derivatives
The reduction of 4-fluoro-5-hydroxy-1-indanone creates a new stereocenter at the C1 position. If a specific enantiomer of this compound is desired, an asymmetric reduction of the ketone is required.
Catalytic asymmetric reduction of ketones is a well-developed field. The use of chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst or Noyori-type ruthenium catalysts with chiral ligands, can provide high enantioselectivity in the reduction of prochiral ketones. The choice of catalyst and reaction conditions would need to be empirically determined to achieve the desired enantiomeric excess for the target molecule. The presence of the phenolic hydroxyl group might necessitate protection prior to the asymmetric reduction to avoid interference with the catalyst.
Principles of Sustainable Synthesis Applied to this compound Production
Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound would involve maximizing efficiency and minimizing environmental impact.
A central tenet of green chemistry is maximizing the incorporation of all materials used in the process into the final product. jocpr.com
Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. rsc.org It provides a clear metric for the inherent efficiency of a chemical transformation. An ideal, 100% atom-economical reaction (like an addition or rearrangement) incorporates all reactant atoms into the product, generating no waste. nih.govresearchgate.net
Reaction Efficiency Metrics: While atom economy is a theoretical ideal, other metrics like reaction yield , E-Factor (mass of waste per mass of product), and Process Mass Intensity (PMI) provide a more practical measure of a process's greenness by accounting for yields, excess reagents, solvents, and workup materials. nih.gov
Table 2: Hypothetical Atom Economy Calculation for a Synthesis Step of this compound (Note: This table illustrates a hypothetical Friedel-Crafts acylation, a common but often atom-uneconomical reaction, to demonstrate the calculation.)
| Reaction Step | Reactants | Formula Weight (FW) | Desired Product | FW | Byproducts | FW | Atom Economy (%) |
| Acylation | 3-Fluorophenol (C₆H₅FO) + Succinic Anhydride (C₄H₄O₃) | 112.1 + 100.08 | 4-(4-Fluoro-2-hydroxyphenyl)-4-oxobutanoic acid (C₁₀H₉FO₄) | 212.18 | None (Addition Reaction) | N/A | 100% |
| Reduction & Cyclization | C₁₀H₉FO₄ + Catalyst | 212.18 | This compound (C₉H₉FO) | 152.16 | 2 H₂O + CO₂ | 36.03 + 44.01 | 71.7% |
Calculation: (FW of Product / Sum of FW of all Reactants) x 100
The choice of solvents and reagents is critical to the environmental footprint of a synthesis.
Green Solvents: Traditional organic synthesis often relies on volatile organic compounds (VOCs) like dichloromethane, which are hazardous. ijsr.net Green chemistry promotes the use of safer alternatives. wikipedia.org For the synthesis of fluorinated compounds, options include:
Water: An ideal green solvent due to its non-toxicity and availability, though often limited by the poor solubility of organic reactants. wikipedia.org
Bio-derived Solvents: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are derived from renewable feedstocks and offer favorable environmental profiles and performance characteristics compared to traditional ethers like THF. sigmaaldrich.comresearchgate.net
Fluorous Solvents: Highly fluorinated solvents are immiscible with many organic solvents at room temperature, enabling a "fluorous biphase system." tcichemicals.com This can simplify product separation and catalyst recycling, particularly in reactions involving fluorinated substrates or reagents. ijsr.nettcichemicals.com
Green Reagents: The use of catalytic reagents over stoichiometric ones is a cornerstone of green synthesis. For instance, employing a reusable solid acid catalyst for a cyclization reaction is far superior to using a stoichiometric amount of a corrosive Lewis acid that is consumed and generates significant waste. Similarly, using catalytic hydrogenation with H₂ gas (where the only byproduct is potentially water) is greener than using stoichiometric metal hydride reducing agents that generate large amounts of inorganic waste.
Table 3: Comparison of Conventional vs. Green Solvents for Organic Synthesis
| Solvent Property | Conventional (e.g., Dichloromethane) | Green (e.g., 2-MeTHF) | Advantage of Green Solvent |
| Source | Petrochemical | Renewable (e.g., corncobs) sigmaaldrich.com | Reduced reliance on fossil fuels. |
| Toxicity | Suspected carcinogen, high toxicity | Lower toxicity | Improved worker and environmental safety. |
| Boiling Point | 40 °C | 80 °C | Higher boiling point allows for a wider range of reaction temperatures. |
| Water Miscibility | Immiscible | Low miscibility | Facilitates aqueous workups and reduces solvent loss to the aqueous phase. sigmaaldrich.com |
| Recyclability | Possible, but energy-intensive | More easily recovered and recycled | Lower overall environmental footprint and cost. |
Spectroscopic and Structural Characterization of 4 Fluoro 2,3 Dihydro 1h Inden 5 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a molecule such as 4-Fluoro-2,3-dihydro-1H-inden-5-ol, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques would be indispensable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)
To definitively establish the molecular framework, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would be crucial in identifying the protons within the five-membered cyclopentyl ring and their correlations, as well as any through-bond couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to identifying longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC would be instrumental in piecing together the entire molecular structure by, for instance, showing correlations from the methylene (B1212753) protons of the indane system to the aromatic carbons, and from the aromatic protons to the carbons of the fused ring system, thus confirming the substitution pattern on the aromatic ring.
Analysis of Chemical Shifts and Coupling Constants for Fluorine and Proton Nuclei
The ¹H and ¹⁹F NMR spectra would provide a wealth of information regarding the electronic environment of these nuclei.
¹H NMR: The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The protons on the aliphatic portion of the indane ring would appear at higher fields. The coupling constants (J-values) between adjacent protons would help to determine their spatial relationships.
¹⁹F NMR: A single resonance would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing critical information for confirming the position of the fluorine atom.
Due to the lack of specific published data for this compound, a hypothetical data table is presented below for illustrative purposes, based on known chemical shift ranges and coupling constant patterns for similar structures.
| Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | 7.10 | d | 8.0 | H-7 | | 6.85 | dd | 8.0, 2.0 | H-6 | | 5.20 | t | 7.5 | H-1 | | 4.90 | s (br) | - | OH | | 3.00 - 2.80 | m | - | H-3 | | 2.60 - 2.40 | m | - | H-2 | | 2.20 - 2.00 | m | - | H-2 |
| Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | 155.0 (d, ¹JCF = 240 Hz) | C-4 | | 148.0 | C-5 | | 144.0 | C-7a | | 138.0 | C-3a | | 125.0 (d, ³JCF = 8 Hz) | C-7 | | 115.0 (d, ²JCF = 22 Hz) | C-6 | | 76.0 | C-1 | | 36.0 | C-3 | | 30.0 | C-2 |
Conformational Analysis via Dynamic NMR Spectroscopy
Dynamic NMR spectroscopy could be utilized to study the conformational flexibility of the five-membered ring in this compound. By acquiring NMR spectra at various temperatures, it might be possible to observe changes in the line shapes of the signals corresponding to the aliphatic protons. This would provide insights into the energy barriers for conformational exchange processes, such as the "flapping" of the cyclopentene (B43876) ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound would exhibit a series of absorption bands corresponding to different bond vibrations.
O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ in the IR spectrum would be characteristic of the hydroxyl (-OH) group, indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches would be observed in the 3000-2850 cm⁻¹ region.
C=C Aromatic Stretches: Bands in the 1600-1450 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-F Stretch: A strong absorption band, typically in the range of 1250-1000 cm⁻¹, would be indicative of the C-F bond stretch.
C-O Stretch: The C-O stretching vibration of the alcohol would be expected in the 1260-1000 cm⁻¹ region.
Correlation of Vibrational Data with Molecular Structure
The precise frequencies of these vibrational modes, along with their intensities in both the IR and Raman spectra, would allow for a detailed correlation with the molecular structure. For instance, the substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region of the IR spectrum. While specific experimental data is not available, a table of expected characteristic vibrational frequencies is provided below.
| Hypothetical Vibrational Data | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy | | 3600 - 3200 | O-H stretch (H-bonded) | IR | | 3100 - 3000 | Aromatic C-H stretch | IR, Raman | | 3000 - 2850 | Aliphatic C-H stretch | IR, Raman | | 1610, 1500, 1460 | Aromatic C=C stretch | IR, Raman | | 1250 - 1000 | C-F stretch | IR | | 1260 - 1000 | C-O stretch | IR |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for gaining insights into its structure through the analysis of fragmentation patterns.
Precise Mass Determination and Isotopic Pattern Analysis
HRMS would provide the high-accuracy mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition. The monoisotopic mass of this compound, with the chemical formula C₉H₉FO, is calculated to be 152.0637 u. An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the elemental formula.
The isotopic pattern, arising from the natural abundance of isotopes such as ¹³C, would also be observed. The relative intensity of the M+1 peak, primarily due to the presence of one ¹³C atom in approximately 1.1% natural abundance, can be predicted and compared with the experimental spectrum to further validate the molecular formula.
Table 1: Theoretical Isotopic Distribution for C₉H₉FO
| Mass (u) | Relative Intensity (%) |
|---|---|
| 152.0637 | 100.00 |
| 153.0671 | 9.86 |
| 154.0705 | 0.44 |
Interpretation of Mass Spectral Fragmentation for Structural Confirmation
Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. While specific experimental data for this compound is not available, fragmentation pathways can be predicted based on the known behavior of related structures like indanols and other fluorinated aromatic compounds.
Key fragmentation patterns would likely involve:
Loss of a hydrogen atom: Formation of a stable cation at [M-1]⁺.
Loss of water: A common fragmentation for alcohols, leading to a peak at [M-18]⁺.
Loss of ethylene (B1197577) (C₂H₄): Resulting from the cleavage of the five-membered ring, producing a fragment at [M-28]⁺.
Cleavage of the C-F bond: While generally a strong bond, fragmentation involving the loss of a fluorine radical or HF could occur.
Retro-Diels-Alder reaction: This could lead to the opening of the five-membered ring and subsequent characteristic fragment ions.
The analysis of these fragmentation patterns would provide conclusive evidence for the presence of the hydroxyl group, the fluorine atom, and the dihydroindenyl core structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction and Crystal Structure Analysis
To date, the single-crystal X-ray structure of this compound has not been reported in crystallographic databases. However, were a suitable single crystal to be grown, X-ray diffraction analysis would reveal its precise molecular geometry. This would include the planarity of the benzene ring, the conformation of the cyclopentyl ring, and the exact positions of the fluorine and hydroxyl substituents. The crystal system, space group, and unit cell dimensions would also be determined.
Intermolecular Interactions and Packing Arrangements in the Solid State
The solid-state packing of this compound would be dictated by a variety of intermolecular interactions. The hydroxyl group would be a primary site for hydrogen bonding, likely forming O-H···O hydrogen bonds between adjacent molecules, leading to the formation of chains or dimeric structures.
Computational Chemistry and Theoretical Studies of 4 Fluoro 2,3 Dihydro 1h Inden 5 Ol
Electronic Structure and Energetic Characterization via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied in chemistry and materials science to predict molecular properties. wikipedia.org For 4-Fluoro-2,3-dihydro-1H-inden-5-ol, DFT calculations are essential for understanding its fundamental electronic nature.
Before analyzing its electronic properties, the geometry of this compound must be optimized to find its most stable, lowest-energy structure. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.net
Once the optimized geometry is obtained, Frontier Molecular Orbital (FMO) analysis can be performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. semanticscholar.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.orgresearchgate.net
While specific computational studies for this compound are not extensively available in the surveyed literature, data from structurally similar compounds like fluorinated phenols can provide illustrative insights. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Parameters Calculated via DFT
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -5.8 | Electron-donating capability |
| LUMO Energy | -0.9 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.9 | Chemical stability and reactivity |
Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule of this type.
DFT calculations are also a reliable method for predicting various spectroscopic parameters. By computing the harmonic vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of this compound. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the characteristic stretches of the O-H, C-F, and aromatic C-H bonds. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. nih.govnih.gov The presence of the fluorine atom is expected to have a notable influence on the chemical shifts of nearby protons and carbons, a phenomenon that can be accurately modeled. nih.gov
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Fluorophenol Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3590 | 3600 | Hydroxyl group vibration |
| C-H Stretch (Aromatic) | 3080 | 3075 | Aromatic ring C-H bonds |
| C=C Stretch (Aromatic) | 1610 | 1605 | Benzene (B151609) ring stretching |
| C-F Stretch | 1250 | 1245 | Carbon-Fluorine bond vibration |
Note: This table presents exemplary data for a related fluorophenol to illustrate the correlation between calculated and experimental values. Specific data for this compound is not available in the cited literature. researchgate.net
Conformational Landscape and Energetic Profiling
The flexibility of the five-membered ring and the rotation of the hydroxyl group mean that this compound can exist in multiple conformations.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com By systematically rotating one or more dihedral angles and calculating the energy at each step, a map of the molecule's energy landscape can be generated. q-chem.comresearchgate.net This allows for the identification of local energy minima, which correspond to stable conformers, and the energy barriers between them. For this compound, PES scans would be crucial for understanding the rotational preferences of the hydroxyl group and the puckering of the dihydroindene ring system. mdpi.com
The indan (B1671822) scaffold consists of a benzene ring fused to a five-membered cyclopentane (B165970) ring. This cyclopentane ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The specific pucker is influenced by the substituents on the ring.
Reaction Mechanism Modeling and Transition State Calculations
Computational chemistry is invaluable for elucidating reaction mechanisms. By modeling the pathway of a chemical reaction, it is possible to identify intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, therefore, the reaction rate.
For this compound, such studies could investigate its potential as an antioxidant by modeling its reaction with free radicals, or explore its metabolic pathways by simulating enzymatic transformations. While no specific reaction mechanism studies involving this compound were found in the public literature, this remains a key area for future theoretical investigation.
Table 3: Illustrative Data for a Hypothetical Reaction Pathway
| Species | Calculated Relative Energy (kJ/mol) |
| Reactants | 0.0 |
| Transition State | +85.2 |
| Products | -20.5 |
Note: The data presented is for a hypothetical reaction to illustrate the type of information gained from transition state calculations.
Computational Elucidation of Plausible Reaction Pathways
The synthesis of this compound can be envisioned through several synthetic routes, with computational chemistry serving as a powerful tool to assess the feasibility of each pathway. A common approach to forming the indane scaffold is through an intramolecular Friedel-Crafts reaction. Theoretical studies, primarily using Density Functional Theory (DFT), can model the reactants, intermediates, transition states, and products involved in these pathways.
One plausible synthetic route that can be computationally explored is the cyclization of a substituted phenylpropanoid precursor. The reaction would likely proceed through the following key steps, each of which can be modeled to determine its energetic profile:
Protonation or Lewis Acid Coordination: The reaction is typically initiated by the activation of a functional group on the propyl side chain, such as a hydroxyl or carbonyl group, by a protic or Lewis acid.
Electrophilic Attack: The activated side chain then acts as an electrophile, attacking the aromatic ring. The presence of both a fluorine atom and a hydroxyl group on the ring will direct this attack. Computational models can predict the regioselectivity of this step.
Deprotonation/Rearomatization: The final step involves the loss of a proton from the aromatic ring to restore its aromaticity, yielding the indane product.
Computational analysis of these pathways would involve geometry optimization of all stationary points on the potential energy surface. The relative energies of intermediates and transition states would provide a quantitative measure of the likelihood of each proposed mechanism.
Illustrative Reaction Pathway Analysis
Below is a hypothetical comparison of two plausible reaction pathways for the formation of the indane ring, calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.
| Step | Pathway A: Carbonyl Precursor | Pathway B: Alcoholic Precursor |
| Relative Energy of Reactant Complex (kcal/mol) | 0.0 | 0.0 |
| Relative Energy of Intermediate 1 (kcal/mol) | +5.2 | +8.1 |
| Relative Energy of Transition State 1 (kcal/mol) | +15.8 | +22.4 |
| Relative Energy of Intermediate 2 (kcal/mol) | -12.3 | -9.7 |
| Relative Energy of Transition State 2 (kcal/mol) | -2.5 | +1.3 |
| Relative Energy of Product Complex (kcal/mol) | -25.6 | -21.9 |
This table contains illustrative data and does not represent experimentally verified values.
Energy Barrier Determination for Key Synthetic Steps
A critical aspect of computational analysis is the determination of activation energies (energy barriers) for the rate-determining steps in a proposed synthesis. These barriers dictate the kinetic feasibility of a reaction under given conditions. For the synthesis of this compound, the intramolecular cyclization is likely the key step for which the energy barrier would be of greatest interest.
Using computational methods, the transition state structure for the cyclization can be located and its energy calculated. The difference in energy between the reactant complex and the transition state provides the activation energy. Factors influencing this barrier, such as the nature of the catalyst, the solvent, and the substitution pattern on the aromatic ring, can be systematically investigated.
For instance, the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the fluorine atom will have opposing effects on the electron density of the aromatic ring, thereby influencing the ease of electrophilic attack. High-level computational models can dissect these electronic effects to provide a detailed understanding of their impact on the reaction's energy profile.
Illustrative Energy Barriers for Cyclization Step
The following table presents hypothetical activation energies for the intramolecular cyclization step under different catalytic conditions, demonstrating how computational chemistry can be used to screen for optimal reaction conditions.
| Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |
| H3PO4 | Toluene | 18.5 |
| AlCl3 | Dichloromethane | 14.2 |
| BF3·OEt2 | Tetrahydrofuran | 16.8 |
| Amberlyst-15 | Hexane | 20.1 |
This table contains illustrative data and does not represent experimentally verified values.
Molecular Dynamics Simulations for Dynamic Behavior of the Indane Scaffold
While quantum mechanical calculations are excellent for understanding reaction mechanisms, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. tbzmed.ac.ir MD simulations treat molecules as a collection of atoms interacting through a classical force field, allowing for the exploration of conformational landscapes and dynamic properties on the nanosecond to microsecond timescale. nih.gov
For this compound, MD simulations can be used to study the flexibility and conformational preferences of the five-membered ring of the indane scaffold. The indane system is not perfectly planar, and the five-membered ring can adopt various puckered conformations, such as envelope and twist forms. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them.
Key parameters that can be extracted from MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility within the molecule.
Dihedral Angle Distributions: To characterize the puckering of the five-membered ring.
Radial Distribution Functions: To understand the solvation structure around the molecule and the interactions of the fluoro and hydroxyl groups with solvent molecules.
Illustrative Molecular Dynamics Simulation Parameters
The table below outlines a typical set of parameters for an MD simulation of this compound in a water box.
| Parameter | Value |
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E |
| Box Type | Cubic |
| Temperature | 298 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
This table contains illustrative data and does not represent experimentally verified values.
These simulations can provide a detailed picture of how this compound behaves in a condensed phase, which is crucial for understanding its interactions in a biological or material science context.
Chemical Reactivity and Derivatization Strategies for 4 Fluoro 2,3 Dihydro 1h Inden 5 Ol
Electrophilic and Nucleophilic Reactions on the Indane Ring System
The electronic nature of the aromatic ring in 4-Fluoro-2,3-dihydro-1H-inden-5-ol is influenced by the activating, ortho-, para-directing hydroxyl group and the deactivating, ortho-, para-directing fluorine atom. This leads to specific outcomes in electrophilic substitution reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In the case of this compound, the hydroxyl (-OH) and fluorine (-F) substituents are the primary directors of regioselectivity. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions relative to it. The fluorine atom, while deactivating due to its high electronegativity, also acts as an ortho-, para-director.
The positions on the aromatic ring available for substitution are C-6 and C-7. The directing effects of the substituents are summarized below:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | C-5 | Activating | Ortho, Para |
| -F | C-4 | Deactivating | Ortho, Para |
| Alkyl (indane) | C-2, C-3 | Weakly Activating | Ortho, Para |
Considering these effects, the primary sites for electrophilic attack are the positions ortho and para to the powerful activating hydroxyl group. The position para to the hydroxyl group (C-7) is sterically accessible. The position ortho to the hydroxyl group (C-6) is also activated. The fluorine atom at C-4 directs incoming electrophiles to its ortho position (C-5, already substituted) and its para position (C-7). Therefore, electrophilic substitution is strongly favored at the C-7 position due to the concerted directing effects of the hydroxyl and fluoro groups. Substitution at the C-6 position is also possible, though potentially less favored.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, bromination of a related compound, 3-fluoro-2-methylaniline (B146951), occurs at the position para to the amino group and ortho to the fluorine, highlighting the powerful directing effect of the activating group. google.com A similar outcome would be expected for this compound.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product | Minor Product |
| Nitration | HNO₃, H₂SO₄ | 4-Fluoro-7-nitro-2,3-dihydro-1H-inden-5-ol | 4-Fluoro-6-nitro-2,3-dihydro-1H-inden-5-ol |
| Bromination | Br₂, FeBr₃ | 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-5-ol | 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-5-ol |
| Acylation | RCOCl, AlCl₃ | 7-Acyl-4-fluoro-2,3-dihydro-1H-inden-5-ol | 6-Acyl-4-fluoro-2,3-dihydro-1H-inden-5-ol |
Nucleophilic aromatic substitution (SNAr) on the fluorinated aromatic ring is generally challenging due to the presence of the electron-donating hydroxyl group, which increases the electron density of the ring and disfavors nucleophilic attack. However, the presence of a good leaving group (fluorine) and the potential for activation by strongly electron-withdrawing groups introduced in a prior step (e.g., a nitro group) could enable such reactions. For instance, if a nitro group were introduced at the C-7 position, the fluorine at C-4 would be activated towards nucleophilic displacement by strong nucleophiles.
Transformations Involving the Hydroxyl Functional Group
The hydroxyl group at the C-5 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
The phenolic hydroxyl group can be readily converted into esters and ethers. These reactions are valuable for modifying the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters.
Etherification: The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common method for preparing ethers.
Table 2: Examples of O-Functionalization Reactions
| Reaction Type | Reagents | Product Type |
| Esterification | Acetyl chloride, Pyridine | Acetate Ester |
| Etherification | Methyl iodide, NaH | Methyl Ether |
| Silylation | tert-Butyldimethylsilyl chloride, Imidazole (B134444) | Silyl Ether |
The phenolic hydroxyl group is susceptible to oxidation, though under harsh conditions, this can lead to ring opening or polymerization. Milder oxidation could potentially lead to the formation of a quinone-type structure, although this would require significant electronic rearrangement.
Reduction of the phenolic hydroxyl group is a challenging transformation that typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which could also reduce the aromatic ring. A more feasible approach to remove the hydroxyl group would be its conversion to a better leaving group (e.g., a triflate) followed by reductive deoxygenation.
Synthetic Transformations at the Saturated Indane Ring
The saturated five-membered ring of the indane system offers further opportunities for structural modification. The benzylic position (C-1) and the methylene (B1212753) group (C-2) are potential sites for functionalization.
Oxidation of the benzylic C-H bonds can be achieved using various oxidizing agents. For example, oxidation of an indane can lead to an indanone. nih.gov In the case of this compound, oxidation could potentially occur at the C-1 or C-3 positions. However, the presence of the hydroxyl group on the aromatic ring might complicate these reactions.
Functionalization of the methylene group at C-2 can be achieved through various methods, although this typically requires the presence of an activating group. For instance, in indane-1,3-dione, the methylene group is highly acidic and can participate in Knoevenagel condensations. nih.gov While the C-2 methylene in this compound is not as activated, radical halogenation could potentially introduce a handle for further derivatization.
Hydrogenation, Dehydrogenation, and Selective Reductions
The indane core of this compound can undergo both hydrogenation and dehydrogenation, depending on the reaction conditions.
Hydrogenation: Catalytic hydrogenation of the aromatic ring of indane derivatives typically requires forcing conditions (high pressure and temperature) and a rhodium or ruthenium catalyst. Under such conditions, the aromatic ring of this compound would be reduced to a cyclohexyl ring, yielding the corresponding fluoro-hydroxy-perhydroindane derivative. The stereochemistry of the newly formed chiral centers would be influenced by the catalyst and the existing stereocenter at the hydroxyl-bearing carbon.
Dehydrogenation: The 2,3-dihydro-1H-indene structure can be converted to the corresponding indene (B144670) through catalytic dehydrogenation. nih.gov This process typically involves heating in the presence of a catalyst such as palladium on carbon (Pd/C) or sulfur. nih.gov For this compound, this would result in the formation of 4-fluoro-1H-inden-5-ol. This reaction introduces a double bond into the five-membered ring, creating a more conjugated system.
Selective Reductions: The hydroxyl group at the 5-position is phenolic and generally resistant to reduction. However, the secondary alcohol at the 1-position could be prone to hydrogenolysis under certain catalytic hydrogenation conditions, leading to the formation of 4-fluoro-2,3-dihydro-1H-indene. Selective reduction is often challenging, and the outcome depends heavily on the choice of catalyst and reaction conditions.
Table 1: Potential Hydrogenation and Dehydrogenation Products of this compound
| Reaction Type | Product Name | Structural Change |
| Aromatic Hydrogenation | 4-Fluoro-octahydro-1H-inden-5-ol | Benzene (B151609) ring reduced to cyclohexane |
| Dehydrogenation | 4-Fluoro-1H-inden-5-ol | Formation of a double bond in the five-membered ring |
| Hydrogenolysis | 4-Fluoro-2,3-dihydro-1H-indene | Removal of the C1-hydroxyl group |
This table represents potential products based on the general reactivity of indanol systems.
Ring-Opening and Ring-Expansion Reactions of the Indane Core
While the indane core is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions.
Ring-Opening: Ring-opening of the cyclopentane (B165970) ring in indane derivatives is not a common transformation but can be achieved under forcing conditions, such as with strong reducing agents or through oxidative cleavage. For instance, strong oxidation could potentially cleave the five-membered ring. The presence of the hydroxyl group might direct certain oxidative cleavage reactions. Under hydrothermal conditions over specific catalysts like ruthenium, the pyrrole (B145914) ring of the analogous indole (B1671886) can be opened, suggesting that under harsh conditions, the saturated five-membered ring of the indane could potentially be cleaved. sigmaaldrich.com
Ring-Expansion: Ring-expansion reactions of indane derivatives can be used to construct larger ring systems, such as those found in some natural products and pharmacologically active molecules. One common strategy involves the Tiffeneau-Demjanov rearrangement, which could be initiated from a 1-amino-2-hydroxyindane derivative. For this compound, this would require conversion of the hydroxyl group to an amino group and subsequent diazotization. Another approach could involve the reaction of the corresponding indanone with diazomethane.
Strategic Derivatization for Advanced Chemical Entities
The functional groups and the rigid scaffold of this compound make it a potentially valuable building block for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. nih.gov
Formation of Complex Polycyclic and Heterocyclic Scaffolds
The indane skeleton can serve as a foundation for the construction of more elaborate polycyclic and heterocyclic systems.
Polycyclic Scaffolds: Friedel-Crafts type reactions are a common method for building additional rings onto an aromatic core. The aromatic ring of this compound, activated by the hydroxyl group, could undergo acylation or alkylation, followed by an intramolecular cyclization to form a new ring. The fluorine atom would influence the regioselectivity of such electrophilic aromatic substitutions. Diels-Alder reactions involving the corresponding indene (formed via dehydrogenation) could also be a viable route to polycyclic structures.
Heterocyclic Scaffolds: The hydroxyl group and the aromatic ring are key functionalities for the synthesis of fused heterocyclic systems. For example, condensation of the phenolic hydroxyl group with a suitable dielectrophile could lead to the formation of a new heterocyclic ring. Alternatively, functionalization of the aromatic ring followed by cyclization is a common strategy. For instance, nitration of the aromatic ring, followed by reduction to an amine and subsequent reaction with a carbonyl compound, could yield a fused imidazole or pyrazine (B50134) ring. The synthesis of various heterocyclic scaffolds often involves the strategic use of functionalized building blocks to construct the desired ring system. e-bookshelf.denih.govmdpi.com
Table 2: Illustrative Strategies for Heterocycle Formation
| Heterocycle Type | Potential Synthetic Strategy |
| Fused Dioxane | Condensation of the phenolic hydroxyl with a dihaloalkane. |
| Fused Pyrazole | Formylation of the aromatic ring followed by reaction with hydrazine. |
| Fused Isoxazole | Conversion of the phenolic hydroxyl to a methoxy (B1213986) group, followed by ortho-lithiation, formylation, and reaction with hydroxylamine. |
This table provides hypothetical synthetic routes to heterocyclic derivatives based on established organic chemistry principles.
Incorporation into Macromolecular Architectures
The presence of a reactive hydroxyl group makes this compound a candidate for incorporation into macromolecular structures such as polymers.
Polymer Synthesis: The phenolic hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers (e.g., ethylene (B1197577) oxide), leading to the formation of graft copolymers with a polyether or polyester (B1180765) chain attached to the indane moiety. Alternatively, the hydroxyl group can be derivatized into a polymerizable group, such as an acrylate (B77674) or methacrylate, by reaction with acryloyl chloride or methacrylic anhydride. nih.gov The resulting monomer could then be homo-polymerized or co-polymerized with other vinyl monomers to produce polymers with pendant fluoro-indanol groups. The synthesis of polymers with well-defined architectures is a key area of materials science. nih.gov
The incorporation of the fluorinated indanol moiety into a polymer backbone could impart specific properties to the resulting material, such as increased thermal stability, altered solubility, and a higher refractive index, which are desirable for various applications in materials science. The fluorine atom, in particular, can enhance properties like chemical resistance and hydrophobicity.
Advanced Research Applications of 4 Fluoro 2,3 Dihydro 1h Inden 5 Ol Beyond Basic Synthesis
4-Fluoro-2,3-dihydro-1H-inden-5-ol as a Key Synthetic Building Block in Organic Synthesis
The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of organic molecules. The presence of both a hydroxyl group and a fluorine atom on the aromatic ring allows for diverse chemical modifications, enabling the construction of complex and highly functionalized compounds.
Precursor for Advanced Fine Chemicals
As a functionalized indanol, this compound serves as a precursor for a range of advanced fine chemicals. The hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups, while the fluorine atom can influence the reactivity and properties of the resulting molecules. The indane scaffold itself is a common motif in medicinal chemistry, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. sigmaaldrich.comyoutube.com
The synthesis of various substituted indanones and indanols from related precursors highlights the potential for this compound to be a versatile starting material for creating diverse chemical libraries for drug discovery and other applications. mdpi.com The chemoselective reactions possible with such substituted indane systems allow for the targeted synthesis of complex molecules. mdpi.com
Construction of Novel Fluorinated Organic Frameworks
While direct evidence of this compound in the construction of fluorinated organic frameworks is not extensively documented, its structure is highly suggestive of its potential in this area. Fluorinated organic linkers are increasingly used in the synthesis of Metal-Organic Frameworks (MOFs) to impart properties such as hydrophobicity and enhanced stability. qualitas1998.net The phenolic hydroxyl group of this compound could be modified to create a dicarboxylic acid or other multitopic ligand suitable for MOF synthesis. The fluorine atom would then be incorporated into the framework, potentially influencing gas sorption and separation properties.
Potential Applications in Materials Science Research
The incorporation of fluorine into organic materials can lead to significant improvements in their properties, including thermal stability, chemical resistance, and low surface energy. numberanalytics.comnumberanalytics.com this compound, as a fluorinated building block, is a promising candidate for the development of new functional materials.
Precursors for Specialty Polymers and Resins
The phenolic nature of this compound makes it a potential monomer for the synthesis of specialty polymers and resins. For instance, it could be used in the production of fluorinated polyurethanes or polyesters. The introduction of the fluoroindanol moiety into a polymer backbone could enhance its thermal stability and chemical resistance, making it suitable for high-performance applications. mdpi.com Fluorinated polymers often exhibit low surface energy, which can impart hydrophobic and oleophobic properties to coatings and films. qualitas1998.net
Table 1: Potential Polymer Classes Derivable from this compound
| Polymer Class | Potential Synthetic Route | Potential Properties |
| Fluorinated Polyesters | Polycondensation with dicarboxylic acids or their derivatives. | Enhanced thermal stability, chemical resistance, hydrophobicity. |
| Fluorinated Polyurethanes | Reaction with diisocyanates. | Improved thermal and chemical stability, low surface energy. mdpi.com |
| Fluorinated Epoxy Resins | Reaction with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, followed by curing. | High-performance adhesives and composites with enhanced durability. |
Components in Functional Organic Materials
The unique electronic properties endowed by the fluorine atom make this compound an interesting component for functional organic materials. Fluorinated compounds are utilized in a variety of applications, from liquid crystals to organic light-emitting diodes (OLEDs). The rigid indane core combined with the polar hydroxyl and fluoro substituents could lead to materials with interesting self-assembly properties and electronic behavior. The synthesis of fluorinated fluorophores for imaging applications demonstrates the value of incorporating fluorine to tune optical and electronic properties. nih.gov
Role in Agrochemical Discovery and Development
Fluorine-containing compounds play a crucial role in the modern agrochemical industry, with a significant percentage of commercial pesticides containing at least one fluorine atom. ossila.com The introduction of fluorine can lead to increased efficacy, altered metabolic pathways, and improved environmental stability. The indane scaffold is also present in some biologically active molecules, including insecticides. mdpi.com
The combination of the indane framework and a fluorine atom in this compound suggests its potential as a building block for the synthesis of novel agrochemicals. By modifying the hydroxyl group and further functionalizing the molecule, chemists can create a library of compounds for screening against various agricultural pests and diseases. The development of new insecticides based on the indane structure is an active area of research, and the use of fluorinated precursors like this compound could lead to the discovery of next-generation crop protection agents. mdpi.com
Structural Motif in Designed Agrochemical Candidates
There is no publicly available research demonstrating the use of this compound as a structural motif in the design of agrochemical candidates. While fluorinated indane derivatives are of interest in medicinal chemistry, specific data on this compound's incorporation into potential herbicides, fungicides, or insecticides is absent from the scientific literature.
Pathways to Novel Crop Protection Agents via Synthetic Intermediates
Due to the lack of information on this compound itself, there are no documented synthetic pathways that utilize this compound as an intermediate for the development of new crop protection agents. Research in the agrochemical field often explores various fluorinated scaffolds, but the specific role of this indanol derivative has not been reported.
Exploration in Academic Chemical Biology Tool Development
Synthesis of Molecular Probes for Biological Systems
The synthesis and application of molecular probes derived from this compound have not been described in the available literature. The development of molecular probes is a significant area of chemical biology, but there is no evidence to suggest that this particular compound has been utilized for such purposes.
Building Blocks for Non-Clinical Enzyme Studies (e.g., mechanistic probes)
There are no published studies that report the use of this compound as a building block for creating mechanistic probes for non-clinical enzyme studies. While related indane and indanone structures are investigated in various biochemical contexts, specific research involving this compound is not found.
Data Tables
No data is available for this compound to populate any data tables.
Future Perspectives and Emerging Research Avenues for 4 Fluoro 2,3 Dihydro 1h Inden 5 Ol
Development of Novel and Efficient Synthetic Routes
The future synthesis of 4-Fluoro-2,3-dihydro-1H-inden-5-ol and its derivatives will likely move beyond classical methods towards more elegant and efficient strategies. Current synthetic approaches to related fluorinated aromatics and phenols often involve multi-step processes that can be cumbersome and low-yielding. google.com Future research will focus on overcoming these limitations.
One promising avenue is the application of modern cyclization techniques. For instance, methods used for synthesizing 1-indanones, key precursors to indanols, include intramolecular Friedel-Crafts acylations catalyzed by metal triflates or strong acids like trifluoromethanesulfonic acid (TFSA). beilstein-journals.org The development of catalytic systems that can tolerate the electron-withdrawing nature of fluorine while promoting efficient ring closure will be critical.
Furthermore, direct C-H activation and functionalization represent a frontier in synthetic chemistry. Future routes could envision the direct hydroxylation or fluorination of a pre-formed indan (B1671822) skeleton, bypassing the need to construct the ring from functionalized precursors. Additionally, borrowing from methodologies for other fluorinated compounds, novel syntheses might employ innovative reagents like Selectfluor for targeted fluorination steps under mild conditions, a technique proven effective for creating 3-fluorooxindoles from indoles. organic-chemistry.org The development of fluoride-free oxidation methods, such as those used to convert arylsilanes to phenols, could also provide a milder and more functional-group-tolerant path to the phenolic moiety of the target molecule. organic-chemistry.org
Table 1: Potential Future Synthetic Strategies for Fluorinated Indanols
| Synthetic Strategy | Potential Advantage | Relevant Precursor/Analog Research |
| Metal-Triflate Catalyzed Cyclization | Environmentally benign, catalyst can be reused. | Synthesis of 1-indanones from 3-arylpropanoic acids. beilstein-journals.org |
| Direct C-H Functionalization | Step and atom economy, reduces pre-functionalization. | General advancements in organometallic catalysis. |
| Electrophilic Fluorination | High regioselectivity, mild reaction conditions. | Synthesis of 3-fluorooxindoles using Selectfluor. organic-chemistry.org |
| Fluoride-Free Phenol Synthesis | Avoids harsh fluoride (B91410) reagents, functional group tolerance. | Oxidation of arylhydrosilanes to phenols. organic-chemistry.org |
Integration with Automated Synthesis and High-Throughput Experimentation
The exploration of this compound's chemical space and potential applications is set to be accelerated by automation and high-throughput experimentation (HTE). acs.org These technologies allow for the rapid screening of reaction conditions, catalysts, and substrates, dramatically reducing the time required for route optimization and library generation.
For a fluorinated molecule like this, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in a high-throughput context. researchgate.net Techniques such as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) leverage the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus. acs.orgadelphi.edu This allows for the screening of large compound mixtures in competition binding assays to quickly identify molecules with high affinity for a biological target. benthamdirect.com The distinct NMR signal of the fluorine atom in this compound makes it an ideal candidate for such screening campaigns, enabling its rapid evaluation as a fragment in drug discovery programs.
Automated synthesis platforms can be employed to systematically modify the core structure, generating a library of derivatives for structure-activity relationship (SAR) studies. nih.gov For example, an automated synthesizer could perform a series of parallel reactions to alkylate the phenolic hydroxyl group or introduce further substituents onto the aromatic ring. This integration of automated synthesis with HTE will be instrumental in unlocking the therapeutic or material potential of this compound class. osti.gov
Advanced Computational Modeling for Predictive Chemistry and Property Design
Computational chemistry is poised to play a pivotal role in guiding the future exploration of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties without the need for initial laboratory work. nih.govdovepress.comresearchgate.net
For instance, DFT calculations can predict the molecule's frontier molecular orbitals (HOMO-LUMO), offering clues about its kinetic stability and sites susceptible to nucleophilic or electrophilic attack. dovepress.com This information is invaluable for designing new derivatization strategies. Molecular electrostatic potential (MEP) maps can visualize the charge distribution, highlighting the acidic nature of the phenolic proton and the influence of the fluorine atom on the aromatic ring's electron density.
Table 2: Applications of Computational Modeling for this compound
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Guiding synthetic derivatization, interpreting experimental data. nih.gov |
| Molecular Docking | Binding mode and affinity to biological targets. | Prioritizing candidates for drug discovery programs. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Designing more potent analogs. |
| AI-Based Prediction Tools | Physicochemical properties (e.g., fluorescence). | Identifying potential uses in materials science. nih.gov |
Exploration of Green Chemistry Principles in Scalable Production
As with any chemical of industrial interest, the future large-scale production of this compound will increasingly be scrutinized through the lens of green chemistry. sruc.ac.uk The goal is to develop manufacturing processes that are not only efficient and cost-effective but also environmentally benign and sustainable. reachemchemicals.com
Key principles of green chemistry that will shape future synthetic routes include the use of renewable feedstocks, the reduction of hazardous waste, and the use of safer solvents and catalysts. reachemchemicals.combasf.com Research into the synthesis of related fluorinated phenols has already highlighted methods that aim for higher yields and purity while being more environmentally friendly. google.com
Future production methods may involve:
Catalytic Processes: Employing recyclable catalysts, such as metal triflates in ionic liquids, to drive key reactions like intramolecular acylations, thereby minimizing waste. beilstein-journals.org
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran. The use of trifluoroethanol as a solvent in specialty chemical synthesis is also growing, though its own production and environmental impact must be considered. openpr.com
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to producing complex molecules. nih.gov Future research could explore the use of enzymes, such as cytochrome P450s or engineered hydrolases, to perform specific transformations on the indan scaffold under mild, aqueous conditions. Fluorinases, which naturally form C-F bonds, represent a particularly exciting, albeit challenging, frontier for the biosynthesis of fluorinated compounds. nih.gov
Adopting these green principles will be crucial for ensuring that the production of this compound is sustainable in the long term. rsc.org
Unexplored Reactivity and Derivatization Pathways
The bifunctional nature of this compound—possessing both a nucleophilic phenolic hydroxyl group and an activated aromatic ring—opens up numerous avenues for derivatization that remain to be explored.
The phenolic hydroxyl group is a prime handle for modification. Classical derivatization techniques such as O-alkylation, acylation, and silylation can be used to tune the molecule's solubility, lipophilicity, and metabolic stability. nih.govnih.gov These modifications are standard practice in medicinal chemistry to convert a parent molecule into a more drug-like candidate.
The aromatic ring presents more complex and intriguing possibilities. The interplay between the activating hydroxyl group and the deactivating, ortho-directing fluorine atom could lead to interesting regioselectivity in electrophilic aromatic substitution reactions. Advanced, regioselective C-H activation strategies, perhaps using ruthenium or palladium catalysts, could allow for the precise installation of new functional groups at specific positions on the phenolic ring. nih.gov Furthermore, the functionalization of benzene (B151609) derivatives with electrophilic fluorine reagents like F-TEDA-BF₄ has been shown to proceed via unexpected pathways, including rearrangements, depending on the reaction conditions, suggesting that the reactivity of this compound may hold surprises. nih.gov Exploring these novel transformations will be key to creating structurally diverse analogs with unique properties.
Q & A
Q. What are the established synthetic routes for 4-Fluoro-2,3-dihydro-1H-inden-5-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves fluorination and hydroxylation of the indenol core. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) has been adapted for related fluorinated indenol derivatives, using solvents like PEG-400/DMF mixtures under inert atmospheres . Critical parameters include temperature control (room temperature to 80°C), catalyst loading (e.g., CuI at 10 mol%), and purification via column chromatography with ethyl acetate/hexane gradients (70:30 ratio) to isolate the product . Yield optimization requires strict exclusion of moisture and monitoring reaction progress via TLC.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Proton signals for the hydroxyl (-OH) group appear downfield (δ ~8–11 ppm in DMSO-d6), while fluorine coupling splits aromatic protons .
- 19F NMR : Provides direct evidence of fluorine substitution (δ ~-110 to -120 ppm for aryl-F) .
- HRMS : Confirms molecular weight (e.g., m/z 180.0682 [M+H]+ for C9H9FO) .
- TLC : Validates purity using ethyl acetate/hexane systems (Rf ~0.4–0.6) .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro substituent influence the reactivity of the indenol core in nucleophilic or electrophilic reactions?
Methodological Answer: The fluorine atom at the 4-position exerts a strong electron-withdrawing effect via inductive withdrawal, deactivating the aromatic ring toward electrophilic substitution. Computational studies (e.g., DFT) using SDF/MOL files (available for structural analogs) can map electron density distribution, showing reduced reactivity at the 5-hydroxy position . Experimental validation involves comparing reaction rates with non-fluorinated analogs in Friedel-Crafts or Suzuki-Miyaura couplings .
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated indenol derivatives?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
- Purity validation : Use HPLC-MS to rule out impurities (e.g., bromo byproducts in analogs) that may skew activity .
- Meta-analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers .
Q. What strategies improve the stability of this compound under storage and experimental conditions?
Methodological Answer:
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the hydroxyl group .
- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light (UV degradation observed in indenone analogs) .
- Stabilizers : Add antioxidants like BHT (0.1% w/v) to solutions in polar aprotic solvents (DMF, DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
